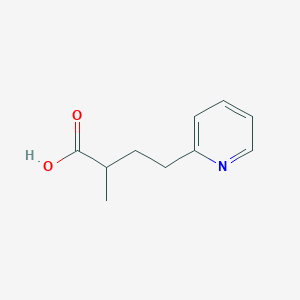![molecular formula C12H12F3NO2 B13579305 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 3-methoxy-4-(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of a pyrrolidinone ring with those of a trifluoromethyl-substituted aromatic ring. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another approach involves the condensation of a trifluoromethyl-containing building block with a pyrrolidinone precursor . Industrial production methods often rely on these efficient synthetic routes to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but lacks the pyrrolidinone ring.
2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]: This compound features a similar pyrrolidinone ring with different substituents.
The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted aromatic ring with a pyrrolidinone ring, which imparts distinct physicochemical and biological properties.
Propiedades
Fórmula molecular |
C12H12F3NO2 |
|---|---|
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10-4-7(8-5-11(17)16-6-8)2-3-9(10)12(13,14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |
Clave InChI |
IKOVPNPCCUGPME-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CC(=O)NC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)
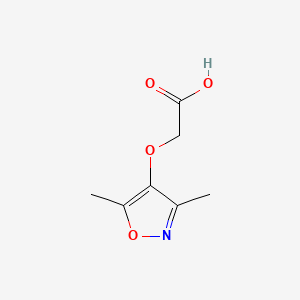


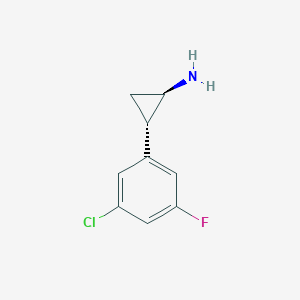
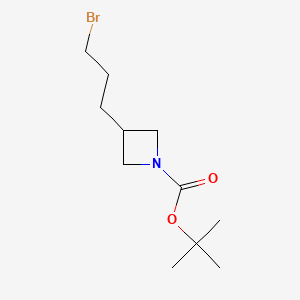

![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)
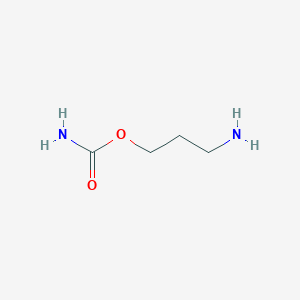


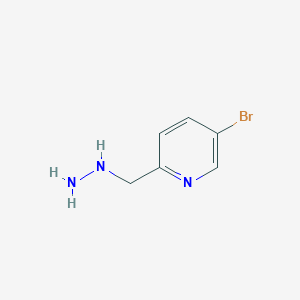
![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
